Product packaging for ethyl 1-phenyl-1H-pyrazole-4-carboxylate(Cat. No.:CAS No. 885-94-9)

ethyl 1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B1282584
CAS No.: 885-94-9
M. Wt: 216.24 g/mol
InChI Key: UBIULDHICQCHJE-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Pyrazoles

The history of pyrazole (B372694) chemistry dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. wikipedia.orgmdpi.com The first synthesis of the pyrazole ring system is credited to Edward Buchner in 1889. mdpi.com Another classical method for synthesizing the parent pyrazole compound from acetylene (B1199291) and diazomethane (B1218177) was developed by German chemist Hans von Pechmann in 1898. wikipedia.org While synthetic pyrazoles have been known for over a century, the first discovery of a naturally occurring pyrazole derivative, 1-pyrazolyl-alanine, was not until 1959, when it was isolated from watermelon seeds. wikipedia.orgnih.gov

Significance of Pyrazole Core in Chemical Sciences

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern heterocyclic chemistry. numberanalytics.comroyal-chem.com Pyrazole-containing compounds are considered one of the most influential families of N-heterocycles due to their wide-ranging applicability and versatility. mdpi.comdoaj.org The unique structure of the pyrazole core imparts distinct chemical and biological properties, making it a "privileged scaffold" in drug discovery. nih.govnih.gov This significance extends across various scientific fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.commdpi.com

The pyrazole nucleus is an exceptionally versatile building block in organic synthesis. mdpi.commdpi.comdoaj.org Its aromatic nature and the presence of two nitrogen atoms allow for the introduction of various functional groups, making it an ideal starting point for constructing more complex molecules. researchgate.net Pyrazole derivatives are frequently used as synthetic intermediates to prepare a wide array of compounds, including fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. mdpi.comnih.gov Synthetic strategies such as multicomponent reactions (MCRs), 1,3-dipolar cycloadditions, and condensation reactions with 1,3-dicarbonyl compounds are commonly employed to create structurally diverse pyrazole derivatives. mdpi.commdpi.comnih.gov

The pyrazole scaffold is a key component in numerous commercially significant products, particularly in the pharmaceutical and agrochemical sectors. numberanalytics.comresearchgate.net

In the pharmaceutical industry , pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant properties. mdpi.commdpi.comresearchgate.net This has led to the development of many successful drugs containing a pyrazole core. mdpi.com Notable examples include:

Celecoxib : A nonsteroidal anti-inflammatory drug (NSAID) used to treat arthritis. researchgate.netontosight.ai

Sildenafil : Used for the treatment of erectile dysfunction. researchgate.net

Rimonabant : An anti-obesity drug. researchgate.netmdpi.com

Stanozolol : An anabolic steroid. wikipedia.orgresearchgate.net

In the agrochemical industry , pyrazole derivatives are integral to the development of modern pesticides, including herbicides, fungicides, and insecticides. royal-chem.comnih.govnih.gov Their effectiveness in crop protection is well-documented. scielo.br For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key component in several commercial fungicides that act as succinate (B1194679) dehydrogenase inhibitors. wikipedia.org Other pyrazole-based compounds have been developed as potent herbicides that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. acs.org

Overview of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate within the Pyrazole Class

Within the vast family of pyrazole derivatives, this compound stands out as a significant synthetic intermediate. It belongs to the class of N-aryl-substituted pyrazole esters, which are common foundational structures for building more complex, biologically active molecules.

The chemical structure of this compound consists of a central pyrazole ring. A phenyl group is attached to one of the nitrogen atoms at position 1, and an ethyl carboxylate (ester) group is attached to the carbon atom at position 4.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
CAS Number 885-94-9
SMILES CCOC(=O)C1=CNC2=CC=CC=C2

Data sourced from references chemsynthesis.comguidechem.combldpharm.com.

This compound is a valuable scaffold for chemical derivatization. Its importance lies in the reactivity of its functional groups, which allows for straightforward modification to generate libraries of new compounds. nih.gov The ethyl ester moiety can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, hydrazides, or other functional groups, serving as a handle for further molecular elaboration. This versatility makes it a key precursor in the synthesis of novel compounds for evaluation in drug discovery and agrochemical research programs. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O2 B1282584 ethyl 1-phenyl-1H-pyrazole-4-carboxylate CAS No. 885-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-13-14(9-10)11-6-4-3-5-7-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIULDHICQCHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549894
Record name Ethyl 1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885-94-9
Record name Ethyl 1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Ethyl 1-phenyl-1H-pyrazole-4-carboxylate and its Analogs

Established methods for the synthesis of the pyrazole (B372694) core often rely on the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. These methods have been refined over the years to improve yields, regioselectivity, and substrate scope.

Cyclocondensation Reactions

Cyclocondensation reactions represent the most traditional and widely employed approach for the synthesis of pyrazoles. This strategy involves the reaction of a compound containing a 1,3-dielectrophilic fragment with a hydrazine, which acts as a binucleophile, leading to the formation of the pyrazole ring through a dehydration process.

The reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) is a classic method in pyrazole chemistry. However, this reaction does not directly yield this compound. Instead, it proceeds through a cyclocondensation to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. To arrive at the target compound, a multi-step sequence is necessary. This typically involves a Vilsmeier-Haack reaction on the pyrazolone (B3327878) intermediate to introduce a formyl group at the C4 position, followed by oxidation of the aldehyde to a carboxylic acid, and subsequent esterification to afford the ethyl ester. chemistrysteps.comijpcbs.comrasayanjournal.co.in

A representative procedure for the initial pyrazolone formation involves heating a mixture of ethyl acetoacetate and phenylhydrazine, often in the presence of an acid catalyst like glacial acetic acid. rasayanjournal.co.in

Table 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Reactant 1Reactant 2ConditionsProduct
Ethyl acetoacetatePhenylhydrazineGlacial acetic acid, reflux3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

The condensation of α,β-unsaturated carbonyl compounds with hydrazines is a well-established route to pyrazolines, which can then be oxidized to pyrazoles. In this context, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate can serve as the α,β-unsaturated precursor. The reaction with phenylhydrazine hydrochloride would proceed via a Michael addition of the hydrazine to the β-carbon of the enone, followed by intramolecular cyclization and dehydration to form the pyrazole ring. The final step would involve aromatization, which can occur spontaneously or with the aid of an oxidizing agent. This method would lead to a polysubstituted pyrazole, specifically with a 4-carboxylate, a 1-phenyl, a 3-methyl, and a 5-(4-chlorophenyl) group.

Table 2: Proposed Synthesis of a Polysubstituted Pyrazole Analog

Reactant 1Reactant 2Proposed IntermediateProduct
Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoatePhenylhydrazine hydrochloridePyrazolineEthyl 5-(4-chlorophenyl)-1-phenyl-3-methyl-1H-pyrazole-4-carboxylate

The condensation of 1,3-dicarbonyl compounds with arylhydrazines is a cornerstone of pyrazole synthesis. organic-chemistry.org To obtain this compound, a suitable 1,3-dicarbonyl precursor is required, such as the sodium salt of ethyl 2-formyl-3-oxobutanoate. This precursor contains the necessary carbon framework to generate the desired substitution pattern on the pyrazole ring. The reaction with phenylhydrazine would involve the initial formation of a hydrazone at one of the carbonyl groups, followed by cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the cyclization is a key consideration in this synthesis.

Table 3: Synthesis via a 1,3-Diketone Precursor

Reactant 1Reactant 2ConditionsProduct
Sodium salt of ethyl 2-formyl-3-oxobutanoatePhenylhydrazineAcidic or basic catalysisEthyl 1-phenyl-3-methyl-1H-pyrazole-4-carboxylate

A highly relevant and effective method for the synthesis of a close analog of the target compound involves the reaction of ethyl (ethoxymethylene)cyanoacetate with phenylhydrazine. This reaction leads to the formation of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. The process involves the displacement of the ethoxy group by phenylhydrazine, followed by an intramolecular cyclization where the amino group of the hydrazine attacks the nitrile carbon, leading to the formation of the pyrazole ring. prepchem.com

A typical procedure involves refluxing a solution of phenylhydrazine and ethyl (ethoxymethylene)cyanoacetate in ethanol (B145695). prepchem.com The product precipitates upon cooling and can be purified by recrystallization. prepchem.com

Table 4: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

Reactant 1Reactant 2SolventConditionsYieldProduct
PhenylhydrazineEthyl (ethoxymethylene)cyanoacetateEthanolReflux44% prepchem.comEthyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

One-Pot Multicomponent Reactions

Modern synthetic chemistry has seen a rise in the development of one-pot multicomponent reactions (MCRs) for the efficient construction of complex molecules from simple starting materials in a single synthetic operation. Several MCRs have been reported for the synthesis of pyrazole-4-carboxylic acid ethyl ester derivatives. sid.irnih.gov

A common approach involves a three-component reaction between an aldehyde, ethyl acetoacetate, and phenylhydrazine. sid.ir This reaction can be catalyzed by various catalysts, including environmentally friendly options like magnetic ionic liquids. sid.ir The reaction proceeds through a series of steps, likely involving the initial formation of an α,β-unsaturated intermediate from the aldehyde and ethyl acetoacetate (a Knoevenagel condensation), followed by a Michael addition of phenylhydrazine and subsequent cyclization and aromatization. This method allows for the synthesis of a variety of 1,3,5-trisubstituted pyrazole-4-carboxylates.

Table 5: One-Pot Multicomponent Synthesis of Pyrazole-4-carboxylic Acid Ethyl Ester Derivatives

Component 1Component 2Component 3CatalystConditionsYieldProduct
BenzaldehydeEthyl acetoacetatePhenylhydrazine[bmim][FeCl4] (magnetic ionic liquid)Solvent-free, 120 °C75-92% sid.irEthyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate

Reactions Involving N-mono-substituted Hydrazines

A primary and widely utilized method for synthesizing the 1-phenyl-1H-pyrazole ring system is the reaction of a 1,3-dicarbonyl compound or a related precursor with a mono-substituted hydrazine, such as phenylhydrazine. jocpr.com This cyclocondensation reaction is a classic approach to forming the pyrazole ring.

For instance, the synthesis of substituted N-phenyl pyrazoles can be achieved through a one-pot cyclocondensation of 1,3-dicarbonyls with phenylhydrazines. jocpr.com Similarly, ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate has been synthesized by reacting ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with tert-butyl hydrazine hydrochloride. nih.gov This highlights a common pathway where a β-enamino diketone or a similar activated substrate reacts with a substituted hydrazine to yield the target pyrazole carboxylate. researchgate.net The reaction typically proceeds via initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

One specific protocol involves a three-component reaction between phenylhydrazine, an aldehyde (like benzaldehyde), and ethyl acetoacetate, which can be catalyzed by a magnetic ionic liquid to produce pyrazole 4-carboxylic acid ethyl ester derivatives. sid.ir

Photochemical Cleavage of Pyranopyrazole Derivatives

An alternative, non-classical synthetic route involves the photochemical rearrangement and cleavage of fused heterocyclic systems. Specifically, pyranopyrazole derivatives can serve as precursors to pyrazole carboxylates through photochemical reactions. semanticscholar.orgresearchgate.net

Research has shown that the irradiation of 3,6-dimethyl-1-phenylpyrano[2,3-c]pyrazole-4-(1H)-one in an ethanol solvent leads to photocleavage, yielding ethyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate. semanticscholar.orgresearchgate.net This reaction occurs alongside a competing [2+2] photodimerization reaction. The formation of the pyrazole carboxylate is facilitated by the ethanol solvent, which participates in the cleavage of the pyranone ring. semanticscholar.org This photochemical method provides a pathway to uniquely substituted pyrazole carboxylates that might be less accessible through traditional condensation methods.

Key Reaction Conditions and Catalysis

The efficiency, yield, and regioselectivity of pyrazole synthesis are highly dependent on the reaction conditions. Solvent choice, temperature control, and the use of catalysts are critical parameters that are optimized to achieve the desired outcome.

Solvent Systems (e.g., Ethanol, Acetic Acid, DMF)

The choice of solvent plays a crucial role in the synthesis of this compound and its analogues.

Ethanol: This is a commonly used solvent, particularly for condensation reactions. It is effective in dissolving the reactants and facilitating the reaction under reflux conditions. nih.gov For example, the synthesis of 1-[(2-methyl-1H-indol-3-yl)carbonyl] -3- substituted phenyl-1H-pyrazole-4-carbaldehyde derivatives involves refluxing reactants in ethanol. rasayanjournal.co.in In photochemical reactions, ethanol can also act as a reactant, participating in the cleavage of precursor molecules. semanticscholar.org

Acetic Acid: Glacial acetic acid is often used as both a solvent and a catalyst in the formation of hydrazones, which are key intermediates in pyrazole synthesis. rasayanjournal.co.in Its acidic nature promotes the condensation reaction between the carbonyl group and the hydrazine.

Dimethylformamide (DMF): DMF is a polar aprotic solvent used in various synthetic steps, including as a reagent in Vilsmeier-Haack reactions to formylate the pyrazole ring. rasayanjournal.co.in It is also employed as a solvent in coupling reactions for further derivatization. nih.gov

SolventTypical Use Case in Pyrazole SynthesisReference
EthanolCyclocondensation reactions, often under reflux. nih.gov
Acetic AcidSolvent and catalyst for hydrazone formation. rasayanjournal.co.in
DMFVilsmeier-Haack reactions and coupling reactions. rasayanjournal.co.innih.gov

Temperature Control (e.g., Reflux Conditions)

Temperature is a critical factor influencing reaction rates and, in some cases, product distribution.

Reflux Conditions: Many classical pyrazole syntheses are carried out under reflux to ensure the reaction proceeds to completion in a reasonable timeframe. For example, the reaction of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with a substituted hydrazine is performed by refluxing in absolute ethanol for several hours. nih.gov

Temperature-Controlled Divergent Synthesis: In more advanced synthetic strategies, temperature can be used to control the reaction pathway and selectively form different products from common starting materials. While not detailed for the title compound specifically, general methods for pyrazole synthesis have been developed where simply tuning the reaction temperature can lead to either N-substituted or N-unsubstituted pyrazoles, demonstrating the power of temperature control in directing reaction outcomes. nih.gov

Catalytic Approaches (e.g., Nano-ZnO, Acetic Acid)

Catalysis is frequently employed to enhance the rate and efficiency of pyrazole synthesis.

Acid Catalysis: As mentioned, glacial acetic acid can act as a catalyst for the condensation step. rasayanjournal.co.in

Ionic Liquids: Modern, environmentally friendly protocols have been developed using ionic liquids as recyclable catalysts. For instance, 1-buthyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl4]), a magnetic ionic liquid, has been shown to be an efficient catalyst for the one-pot, three-component synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives under solvent-free conditions. sid.ir This approach offers advantages such as good to excellent yields, mild reaction conditions, and easy separation of the catalyst. sid.ir

CatalystReaction TypeKey AdvantagesReference
Acetic AcidHydrazone formation (condensation)Acts as both solvent and catalyst. rasayanjournal.co.in
[bmim][FeCl4] (Ionic Liquid)Three-component synthesis of pyrazole estersRecyclable, green process, excellent yields. sid.ir

Functional Group Transformations and Derivatization Strategies

This compound is a versatile building block that can undergo various transformations at its functional groups. The ester moiety and the pyrazole ring itself offer sites for further modification to create a library of novel compounds.

Strategies for derivatization include N-alkylation of the pyrazole ring and transformations of the ester group. For example, N-alkylation of pyrazole carboxylates with reagents like N-Boc-3-iodoazetidine has been developed to create novel amino acid-like building blocks. researchgate.net Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other derivatives such as amides or used in coupling reactions. A library of pyrazole-based analogues has been synthesized from 3(5)-aryl-1H-pyrazole-5(3)-carboxylates through a sequence of bromination, N-alkylation, and palladium-catalyzed Suzuki cross-coupling reactions, demonstrating the utility of the pyrazole carboxylate scaffold in generating chemical diversity. nih.gov The 4-formyl group, if present instead of a carboxylate, also serves as a versatile handle for synthesizing various pyrazole-fused frameworks. researchgate.net

Synthetic Methodologies and Chemical Reactivity of this compound

This compound is a significant heterocyclic compound, serving as a versatile intermediate in the synthesis of more complex molecules. The reactivity of its ester functional group and the potential for substitution on its pyrazole and phenyl rings make it a key building block in medicinal and agricultural chemistry. This article details the primary synthetic and reaction pathways associated with this compound.

The synthesis and subsequent chemical transformations of this compound are centered around established organic reactions. These include the formation of the ester, its hydrolysis, the introduction of diverse functional groups onto the core structure, and its conversion into amide derivatives.

The formation of this compound from its corresponding carboxylic acid, 1-phenyl-1H-pyrazole-4-carboxylic acid, is typically achieved through standard esterification protocols.

Fischer Esterification : This classic method involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol helps drive it towards the formation of the ethyl ester product. masterorganicchemistry.com

Use of Thionyl Chloride : A more direct and irreversible method involves the conversion of the carboxylic acid to an intermediate acyl chloride, which then reacts readily with ethanol. A common approach is to treat the 1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl₂) in ethanol at a controlled temperature, often starting at 0°C and allowing the reaction to proceed at room temperature. chemicalbook.com This method is highly efficient, with the reaction progress monitored by techniques like Thin Layer Chromatography (TLC). chemicalbook.com

Table 1: Common Esterification Methods

MethodReagentsKey FeaturesReference
Fischer Esterification1-phenyl-1H-pyrazole-4-carboxylic acid, Ethanol (excess), Acid Catalyst (e.g., H₂SO₄)Equilibrium-driven reaction; requires excess alcohol. masterorganicchemistry.com
Thionyl Chloride Method1-phenyl-1H-pyrazole-4-carboxylic acid, Thionyl Chloride (SOCl₂), EthanolForms a highly reactive acyl chloride intermediate; generally irreversible and high-yielding. chemicalbook.com

The conversion of this compound back to its parent carboxylic acid is a fundamental hydrolysis reaction, most commonly achieved via saponification. This process involves heating the ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a solvent like ethanol. bibliomed.org The reaction proceeds through nucleophilic acyl substitution, yielding the carboxylate salt. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to furnish the final 1-phenyl-1H-pyrazole-4-carboxylic acid. bibliomed.org This hydrolysis step is often the first in a two-step sequence to prepare carboxamides and other acyl derivatives. hep.com.cn

The functionalization of the this compound scaffold can be achieved by using appropriately substituted starting materials in the initial pyrazole synthesis. The most common synthetic route involves the cyclocondensation of a substituted phenylhydrazine with a β-dicarbonyl compound or its equivalent.

Trifluoromethyl and Halogens : The introduction of trifluoromethyl (-CF₃) and halogen groups is exemplified by the synthesis of ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. This derivative is prepared by refluxing (3,5-dichlorophenyl)hydrazine with (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate in ethanol. bibliomed.org The reaction involves a condensation followed by a cyclization step to yield the highly substituted pyrazole ester. bibliomed.org Similarly, bromo-phenyl derivatives have been synthesized using corresponding brominated hydrazines. researchgate.net

Amino Group : An amino group can be introduced at the C5 position of the pyrazole ring. For instance, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is synthesized by refluxing phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate in ethanol. prepchem.com The reaction mixture is poured into ice water to precipitate the product, which is then purified by recrystallization. prepchem.com

Methyl and Phenyl Groups : The strategic placement of methyl and phenyl groups is dictated by the choice of the initial reactants. A one-pot, three-component reaction involving a substituted benzaldehyde, ethyl acetoacetate, and phenylhydrazine can produce 1,5-diphenyl-3-methyl-1H-pyrazole-4-carboxylate derivatives. sid.ir The methyl group at the C3 position originates from the ethyl acetoacetate starting material.

Table 2: Synthesis of Substituted this compound Derivatives

Substituent(s)Key ReactantsTypical ProductReference
Trifluoromethyl, Dichloro(3,5-Dichlorophenyl)hydrazine, (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonateEthyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate bibliomed.org
AminoPhenylhydrazine, Ethyl (ethoxymethylene)cyanoacetateEthyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate prepchem.com
Phenyl, MethylBenzaldehyde, Ethyl acetoacetate, PhenylhydrazineEthyl 1,5-diphenyl-3-methyl-1H-pyrazole-4-carboxylate sid.ir

The ester functional group of this compound is a gateway to forming various acyl derivatives, most notably carboxamides. The conversion to amides is crucial as the pyrazole carboxamide moiety is a well-known pharmacophore in fungicides and insecticides. nih.gov

A prevalent and reliable method involves a two-step process:

Hydrolysis : The ethyl ester is first hydrolyzed to the corresponding carboxylic acid using a base like LiOH, as described previously. bibliomed.orghep.com.cn

Amide Coupling : The resulting carboxylic acid is activated and then coupled with a desired amine. Activation is commonly achieved by converting the acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. hep.com.cn This activated intermediate readily reacts with a primary or secondary amine to form the target N-substituted pyrazole-4-carboxamide.

Alternatively, direct coupling methods can be employed. Patented procedures describe the reaction of the carboxylic acid with an aniline (B41778) in the presence of a sulfonyl chloride, which facilitates the amide bond formation. google.com This approach can streamline the process by avoiding the isolation of the acyl chloride intermediate. google.com

On an industrial scale, efficiency, cost-effectiveness, and high yields are paramount. The production of this compound and its derivatives generally relies on the robust cyclocondensation reaction. The primary method involves reacting a substituted or unsubstituted phenylhydrazine with a suitable three-carbon electrophilic synthon, such as an ethoxymethylenemalonate derivative. bibliomed.org

Key aspects of industrial methodologies include:

One-Pot Procedures : Three-component reactions, where reactants like a hydrazine, a β-ketoester, and an aldehyde are combined in a single step, are highly desirable as they reduce operational complexity and waste. sid.ir

Solvent Selection : The choice of solvent can significantly impact reaction selectivity and yield. Certain patents highlight the use of specific organic solvents, including those containing halogens, to improve the regioselectivity of the cyclization, ensuring the formation of the desired pyrazole isomer over others. google.com

Process Control : Convenient control over the reaction rate, for instance, by managing the addition rate of one of the coupling reagents, is a feature of scalable industrial processes. google.com

Molecular Structure, Conformational Analysis, and Intermolecular Interactions

Spectroscopic Characterization for Structural Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups within a molecule through their characteristic vibrational frequencies. For pyrazole (B372694) derivatives, the FTIR spectra provide valuable information about the pyrazole ring, the phenyl substituent, and the ethyl carboxylate group.

In a study of the related compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, the experimental and theoretical FTIR spectra were compared. tandfonline.comresearchgate.netresearchgate.net The analysis revealed key vibrational bands:

Aromatic C-H Stretching: Weak absorptions observed around 3041 cm⁻¹ were attributed to the aromatic C-H stretching vibrations of the phenyl ring. researchgate.net

Carbonyl (C=O) Stretching: A strong band corresponding to the C=O stretching of the ester group was observed at 1702 cm⁻¹. This experimental value was found to be in close agreement with the value predicted by theoretical calculations. researchgate.net

Other Vibrations: The spectra also contain characteristic bands for C=C and C=N bond vibrations within the aromatic and pyrazole rings, as well as vibrations corresponding to the ethyl group. tandfonline.comresearchgate.net

While these data are for a methylated derivative, the fundamental vibrational modes for the phenyl, pyrazole, and ethyl carboxylate moieties in ethyl 1-phenyl-1H-pyrazole-4-carboxylate are expected to appear in similar regions of the infrared spectrum.

Table 1: Characteristic FTIR Vibrational Frequencies for a Related Pyrazole Derivative

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Aromatic C-H Stretching ~3041

Note: Data is for ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate and serves as a reference. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₁₂H₁₂N₂O₂, corresponding to a molecular weight of approximately 216.24 g/mol . guidechem.comchemicalbook.com

Upon ionization in a mass spectrometer, the molecule would form a molecular ion (M⁺). This ion is energetically unstable and can break apart into smaller, characteristic fragment ions. For esters, common fragmentation pathways include the cleavage of bonds adjacent to the carbonyl group. nih.gov Plausible fragmentation patterns for this compound would include:

Loss of the ethoxy group (-OCH₂CH₃) to form an acylium ion.

Loss of an ethylene (B1197577) molecule via McLafferty rearrangement, if sterically possible.

Fragmentation of the pyrazole or phenyl rings.

Analysis of the mass spectrum for the related compound ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (MW 231.25 g/mol ) shows significant peaks that can help infer the behavior of the target molecule. nih.govspectrabase.com For this amino derivative, prominent peaks in the GC-MS analysis were observed at m/z values of 231 (molecular ion), 185, and 184, indicating specific fragmentation pathways involving the loss of parts of the ester group and subsequent rearrangements. nih.gov

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. Molecules containing π-systems and heteroatoms with non-bonding electrons, such as this compound, typically exhibit characteristic absorptions.

Studies on a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been conducted to characterize their spectroscopic properties. arabjchem.org For the closely related ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, the UV-Vis spectrum recorded in dimethylformamide (DMF) showed a significant absorption peak at 266 nm. tandfonline.com This absorption is attributed to the n→π* transition, which involves the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π-orbital, often associated with the carbonyl group of the ester. tandfonline.com Theoretical calculations for this derivative predicted absorption values at 278, 274, 251, and 243 nm, with the discrepancy from the experimental value being attributed to solvent effects and the difference between the gas-phase calculation and the solution-phase experiment. tandfonline.com

Theoretical and Computational Studies of Molecular Structure

Computational chemistry provides a powerful complement to experimental data, offering detailed insights into molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and other electronic properties.

For the derivative ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, DFT calculations have been performed to optimize the gas-phase molecular geometry and calculate theoretical vibrational frequencies and electronic properties. tandfonline.combohrium.comtandfonline.com Such studies have shown that the optimized geometric parameters are generally in good agreement with experimental values obtained from X-ray diffraction. researchgate.net The calculations confirm a non-planar geometry for the molecule, which is a common feature in related pyrazole structures. bohrium.comnih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to describe the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nist.gov

FMO analysis performed on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate using DFT calculations provided a HOMO-LUMO energy gap of 4.01 eV. researchgate.net The distribution of the HOMO and LUMO indicates the potential for intramolecular charge transfer, which is crucial for understanding the molecule's electronic behavior. bohrium.com A smaller HOMO-LUMO gap generally suggests that a molecule will be more reactive and can exhibit interesting optical properties. nist.gov

Table 2: Calculated FMO Properties for a Related Pyrazole Derivative

Parameter Value
HOMO-LUMO Energy Gap 4.01 eV

Note: Data is for ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate calculated at the PBE/TZ2P level. researchgate.net

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can identify and analyze different types of contacts between molecules, such as hydrogen bonds and π-π stacking. The analysis is often complemented by 2D fingerprint plots, which summarize the intermolecular contacts. researchgate.net

Antimicrobial Activity

Research into pyrazole derivatives has revealed significant potential in combating various microbial pathogens, including both bacteria and fungi.

A novel series of ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives were synthesized and evaluated for their antibacterial properties. manipal.edu The study demonstrated that several of these compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria. manipal.edu

Several synthesized pyrazole derivatives have shown inhibitory effects against Staphylococcus aureus. In one study, a series of 1,3,5-trisubstituted-2-pyrazolines derivatives were synthesized and tested, with some compounds showing good activity against this Gram-positive bacterium. greenpharmacy.info Another study on pyrazole-ciprofloxacin hybrids identified compounds with excellent activity against S. aureus, with some being even more potent than the standard drug ciprofloxacin. rsc.org Specifically, certain ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives showed excellent antibacterial activity against S. aureus when compared to the standard drug Ceftriaxone. manipal.edu

**Table 1: Antibacterial Activity of Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate Derivatives Against *Staphylococcus aureus***

Compound Zone of Inhibition (mm) Standard Drug (Ceftriaxone) Zone of Inhibition (mm)
3c 18 19
3f 18 19
3k 19 19
3l 19 19

Data sourced from a study on novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives. manipal.edu

The antibacterial screening of ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives also included testing against the Gram-negative bacterium Escherichia coli. manipal.edu Several of the synthesized compounds demonstrated significant antibacterial efficacy. manipal.edu For instance, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate showed activity nearly comparable to ampicillin (B1664943). nih.gov

**Table 2: Antibacterial Activity of Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate Derivatives Against *Escherichia coli***

Compound Zone of Inhibition (mm) Standard Drug (Ceftriaxone) Zone of Inhibition (mm)
3c 19 20
3f 18 20
3k 20 20
3l 19 20

Data sourced from a study on novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives. manipal.edu

The antibacterial evaluation of the synthesized ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives was also conducted against Bacillus subtilis. manipal.edu The results indicated that several of the compounds possessed strong antibacterial activity against this Gram-positive bacterium. manipal.edu

**Table 3: Antibacterial Activity of Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate Derivatives Against *Bacillus subtilis***

Compound Zone of Inhibition (mm) Standard Drug (Ceftriaxone) Zone of Inhibition (mm)
3c 19 20
3f 19 20
3k 20 20
3l 20 20

Data sourced from a study on novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives. manipal.edu

The in vitro antibacterial screening of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives also targeted Pseudomonas aeruginosa. manipal.edu Several of the derivatives displayed promising activity against this Gram-negative pathogen. manipal.edu For example, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate was found to be nearly as active as ampicillin against this bacterium. nih.gov

**Table 4: Antibacterial Activity of Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate Derivatives Against *Pseudomonas aeruginosa***

Compound Zone of Inhibition (mm) Standard Drug (Ceftriaxone) Zone of Inhibition (mm)
3c 18 19
3f 18 19
3k 19 19
3l 18 19

Data sourced from a study on novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives. manipal.edu

In addition to antibacterial properties, pyrazole derivatives have been investigated for their antifungal potential. A study focusing on novel pyrazole carboxamides and isoxazolol pyrazole carboxylates revealed that some of these compounds exhibited notable antifungal activity against various phytopathogenic fungi. nih.govresearchgate.net One of the isoxazolol pyrazole carboxylate derivatives, in particular, demonstrated strong antifungal activity against Rhizoctonia solani. nih.govresearchgate.net Another study found that ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate was more active than the standard drug fluconazole (B54011) against Candida parapsilosis. nih.gov

Table 5: Antifungal Activity of a Pyrazole Carboxamide Derivative (7ai) Against Phytopathogenic Fungi

Fungal Strain EC₅₀ (µg/mL)
Alternaria porri 11.22
Marssonina coronaria 7.93
Cercospora petroselini 27.43
Rhizoctonia solani 0.37

Data sourced from a study on novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives. nih.govresearchgate.net

In-depth Analysis of this compound: A Review of Its Biological and Pharmacological Activities

Introduction

This compound is a chemical compound belonging to the pyrazole class of heterocyclic compounds. While the pyrazole scaffold is a common feature in many biologically active molecules, detailed research into the specific activities of this particular ester derivative is limited. This article aims to provide a focused overview of the available scientific literature concerning the biological and pharmacological activities of this compound, strictly adhering to the specified areas of interest.

Biological and Pharmacological Activities of Pyrazole Derivatives

Anti-inflammatory Activity

Limited, non-peer-reviewed data suggests potential anti-inflammatory activity for this compound. One commercial source indicates that the compound exhibits inhibitory effects on targets related to inflammation. Specifically, it is reported to have an IC₅₀ value of 12 µM for the inhibition of xanthine (B1682287) oxidoreductase (XOR) and to cause a 38% inhibition of IL-8-induced chemotaxis at a concentration of 10 µM. vulcanchem.com However, these findings have not been substantiated in peer-reviewed scientific publications and should be interpreted with caution.

Interactive Data Table: Anti-inflammatory Activity Data

TargetActivityConcentrationSource
Xanthine Oxidoreductase (XOR)IC₅₀ = 12 µM12 µM vulcanchem.com
IL-8 Chemotaxis38% Inhibition10 µM vulcanchem.com

Analgesic Activity

There are no available scientific studies or reports on the analgesic properties of this compound.

Anticancer Activity

No peer-reviewed scientific literature has been found that investigates the anticancer activity of this compound. While some studies have explored the anticancer potential of other more complex pyrazole derivatives, these findings are not directly applicable to this specific compound. msa.edu.egmsa.edu.eg

Modulation of Specific Molecular Targets (e.g., tubulin, EGFR, CDK, BTK, DNA)

Consistent with the lack of general anticancer studies, there is no research available on the modulation of specific molecular targets such as tubulin, EGFR, CDK, BTK, or DNA by this compound.

Based on a thorough review of the available scientific literature, there is a significant lack of research on the biological and pharmacological activities of this compound. While there is a single, non-peer-reviewed indication of potential anti-inflammatory activity, crucial areas such as antifungal, analgesic, and anticancer effects remain unexplored. This highlights a gap in the current understanding of this specific pyrazole derivative and underscores the need for future research to elucidate its potential therapeutic value.

Inhibition of Tyrosinase

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation and for use in cosmetic skin-lightening products. mdpi.com Pyrazole derivatives have emerged as promising candidates for tyrosinase inhibition. mdpi.com

Research into a series of 3,5-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives identified compounds with significant inhibitory activity against mushroom tyrosinase. scientific.net For instance, one derivative featuring a 2,4-dimethoxyphenyl moiety demonstrated an IC₅₀ value of 0.391 mg/mL with L-tyrosine as the substrate. scientific.net Another derivative with a 3,4,5-trimethoxyphenyl group was even more potent, with an IC₅₀ value of 0.259 mg/mL. scientific.net These values were notably lower than that of the standard inhibitor resveratrol (B1683913) (0.965 mg/mL). scientific.net

Further studies on other pyrazole analogs revealed a compound, 3-methyl-1,5-diphenyl-1H-pyrazole, with an excellent IC₅₀ value of 15.9 µM, surpassing the activity of standard inhibitors like kojic acid (IC₅₀ 31 µM) and arbutin (B1665170) (IC₅₀ 91 µM). researchgate.nettandfonline.com Molecular docking studies suggest that these pyrazole derivatives may block tyrosinase activity by preventing the substrate from accessing the enzyme's active site. mdpi.com This dual action as tyrosinase inhibitors and their potential influence on melanocyte transformation makes them valuable for further research in both cosmetic and therapeutic fields. mdpi.com

Inhibition of Carbonic Anhydrase and Acetylcholinesterase

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications for conditions like glaucoma and epilepsy. rsc.org Pyrazole-based benzene (B151609) sulfonamides have been synthesized and evaluated as inhibitors of several human carbonic anhydrase (hCA) isoforms. rsc.orgrsc.org

In one study, a series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides were synthesized. nih.govsemanticscholar.org These compounds showed potent inhibition against hCA I and hCA II isoforms, with IC₅₀ values in the nanomolar range. For instance, the chlorine-bearing and bromine-bearing derivatives were the most effective against hCA I, while a hydroxy derivative was most potent against hCA II. nih.gov Another study reported pyrazole-based sulfonamides that were more active than the standard drug acetazolamide (B1664987) against hCA II, hCA IX, and hCA XII. rsc.orgrsc.org Specifically, one compound inhibited hCA II with an IC₅₀ of 0.24 µM, another inhibited hCA IX with an IC₅₀ of 0.15 µM, and a third blocked hCA XII with an IC₅₀ of 0.12 µM. rsc.org

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are used to treat Alzheimer's disease. A new series of 2-pyrazoline (B94618) derivatives were designed as small molecule AChE inhibitors. nih.govacs.org Several compounds from this series demonstrated marked and selective AChE inhibition. nih.govacs.org The most potent compound, 1-(3-Nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline, exhibited an IC₅₀ value of 0.040 µM, which is comparable to the standard drug donepezil (B133215) (IC₅₀ = 0.021 µM). nih.gov Molecular docking studies indicated that the potent activity of this compound could be attributed to its ability to form hydrogen bonds and a salt bridge at the active site of AChE, in addition to π–π interactions. nih.gov

Antipyretic Activity

Pyrazole and its derivatives have long been recognized for their antipyretic, anti-inflammatory, and analgesic properties. mdpi.com Many compounds from this class, such as antipyrine, were historically used as non-steroidal anti-inflammatory agents. mdpi.com

A study on Schiff base derivatives of 4-aminophenazone (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) evaluated their antipyretic effects in rabbits with yeast-induced hyperpyrexia. The results showed a significant reduction in rectal temperature after administration of the test compounds. For example, one derivative reduced the temperature from a peak of 40.1°C at 0 hours to 38.6°C after 5 hours, demonstrating a notable antipyretic effect compared to the control group.

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has been investigated through various assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method being commonly used. banglajol.infonih.gov In one study, a series of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were synthesized and screened for their antioxidant activity. nih.gov Several pyrazolyl pyrazolines and pyrazoline carbothioamides showed potent radical scavenging activity, with some compounds exhibiting greater potency than the standard antioxidant, ascorbic acid. nih.gov For example, compounds 3e and 6e had IC₅₀ values of 9.63 µg/mL and 9.66 µg/mL, respectively, compared to ascorbic acid's IC₅₀ of 13.67 µg/mL. nih.gov

Another study evaluated pyrazole derivatives of 1,3-diphenylprop-2-en-1-one and found varying levels of antioxidant activity, with IC₅₀ values ranging from 37.30 to 281.76 μg/ml. banglajol.infobanglajol.info Research on 5-aminopyrazole derivatives also identified compounds with notable radical scavenging properties. nih.gov

Antidiabetic Activity

Pyrazole derivatives have shown potential as antidiabetic agents, primarily through the inhibition of enzymes like α-glucosidase, which plays a role in carbohydrate digestion and glucose absorption. frontiersin.org A study on sulfonamide-based acyl pyrazoles revealed that all synthesized compounds were more potent α-glucosidase inhibitors than the standard drug, acarbose (B1664774) (IC₅₀ = 35.1 µM). frontiersin.orgresearchgate.netnih.gov The most active compound, which featured a chlorine atom at the para-position of a phenyl ring, displayed an exceptionally low IC₅₀ value of 1.13 µM. frontiersin.orgnih.gov

In other research, pyrazole-1,2,3-triazole hybrids were developed, with compounds having 4-nitro and 4-chloro groups showing significant α-glucosidase inhibition, with IC₅₀ values of 3.35 µM and 6.58 µM, respectively, compared to acarbose (IC₅₀ = 3.86 µM). researchgate.net Additionally, a study on benzothiazine-pyrazole hybrids identified a compound with an IC₅₀ of 5.8 µM against α-glucosidase, far more potent than acarbose (IC₅₀ = 58.8 µM) in that specific assay. nih.gov

Anticonvulsant Activity

The pyrazole scaffold is a component of various compounds with a broad spectrum of biological activities, including anticonvulsant effects. mdpi.com The anticonvulsant potential of novel pyrazole derivatives is often evaluated in rodent models using tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure assays. nih.gov

In a study focused on developing new substituted pyrazoles, the synthesized molecules were tested for anticonvulsive activity in mice. nih.gov The results showed that the designed compounds had significant anticonvulsant effects in both MES and scPTZ assays, with one compound being identified as the most potent agent. nih.gov Another study on triazolopyrimidines and pyrazolopyrimidines found that while most triazolopyrimidines showed activity, the pyrazolopyrimidine derivatives had weak or no protective effects in these models. nih.gov

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. nih.gov Pyrazole derivatives have been identified as a promising class of compounds in this area. mdpi.com

A series of 5-anilino-3-(hetero)arylpyrazoles were evaluated for their antiplasmodial activity against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of P. falciparum. mdpi.com Several derivatives showed interesting antimalarial properties with micromolar IC₅₀ values. One of the most potent compounds in the series was more effective against the chloroquine-resistant strain (IC₅₀ = 12.14 µM) than the sensitive strain (IC₅₀ = 18.08 µM). mdpi.com

Another study focused on substituted pyrazole derivatives found that modifying the heterocyclic ring with substituted aryl groups afforded potent antimalarial compounds. nih.gov For example, methyl 5-amino-3-anisidinepyrazole-4-carboxylic acid and methyl 5-amino-3-(m-anisidin)pyrazole-4-carboxylic acid showed potent activity with IC₅₀ values of 0.149 µmol/l and 0.15 µmol/l, respectively. nih.gov Furthermore, pyrazolylpyrazoline derivatives have also been investigated, with one compound showing an IC₅₀ of 0.0320 µM against a chloroquine-resistant strain, demonstrating activity about 6-fold higher than chloroquine (B1663885) itself. nih.gov

Other Reported Biological Activities

Beyond the more extensively documented anticancer, anti-inflammatory, and antimicrobial properties, the pyrazole scaffold is a versatile pharmacophore whose derivatives have been investigated for a wide range of other biological and pharmacological effects. Research has revealed activities such as the inhibition of chemotaxis, modulation of enzyme activity, and potential applications in materials science, highlighting the broad therapeutic and functional potential of this heterocyclic core. rsc.orgnih.gov

Detailed studies have explored the structure-activity relationships of various substituted pyrazoles, leading to the identification of compounds with specific and potent activities against different biological targets. nih.govnih.gov These investigations continue to uncover novel applications for pyrazole derivatives in medicine and beyond. mdpi.comresearchgate.net

Chemotaxis Inhibitory Activity A series of 1H-pyrazole-4-carboxylic acid ethyl esters were synthesized and evaluated for their ability to inhibit neutrophil chemotaxis. nih.gov Chemotaxis is the directed movement of cells, such as neutrophils, towards a chemical stimulus, a process crucial in inflammation. The study found that certain derivatives were potent inhibitors of IL-8- and N-formyl-l-methionyl-l-leucyl-l-phenylalanine (fMLPOMe)-stimulated neutrophil chemotaxis. nih.gov The most active compound in the fMLP-OMe induced chemotaxis assay demonstrated an IC₅₀ value between 0.19 and 2 nM, indicating significant potential for modulating inflammatory responses. nih.gov

Enzyme Inhibition Pyrazole derivatives have been identified as effective inhibitors of various enzymes. For instance, a series of 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and assessed as inhibitors of monoamine oxidase (MAO). nih.gov MAO enzymes are critical in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of neurological disorders. Several of the synthesized compounds exhibited high inhibitory activity against both MAO-A and MAO-B isoforms. nih.gov

In a different study, novel 3,5-diaryl-1H-pyrazoles were developed as specific inhibitors of the prokaryotic arylamine N-acetyltransferase (NAT) enzyme, which is essential for certain bacteria. globalresearchonline.net This highlights the potential of pyrazole derivatives as targeted enzymatic inhibitors.

Antitubercular Activity The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents. Pyrazole derivatives have shown promise in this area. For example, a study on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives revealed their potential as antitubercular agents when screened against Mycobacterium tuberculosis H37Rv. nih.gov Another pyrazoline derivative also displayed significant activity against the same strain, with a reported Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. globalresearchonline.net

Fungicidal Activity In the field of agrochemicals, pyrazole derivatives have been investigated for their fungicidal properties. A series of pyrazole-4-carboxamide compounds containing tetra-substituted phenyl groups were designed and tested against several plant pathogenic fungi. jlu.edu.cn The results showed that some of these compounds had significant inhibitory effects against Physalospora piricola, Rhizoctonia solani, Sclerotinia sclerotiorum, and Botrytis cinerea. Notably, one compound exhibited a 95.5% inhibition rate against Physalospora piricola at a concentration of 50 µg/mL, demonstrating its potential for development as a broad-spectrum fungicide. jlu.edu.cn

Nonlinear Optical (NLO) Properties Certain pyrazole derivatives have been explored for applications beyond pharmacology, specifically in materials science. A study on novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates investigated their optical nonlinearity. researchgate.net Two compounds, 4-[4-(ethoxycarbonyl)-5-phenyl-1H-pyrazol-1-yl]benzoic acid and ethyl 1-(2-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylate, were identified as potential candidates for optical limiting applications, a property useful in protecting sensors or the human eye from high-intensity light sources. researchgate.net

Interactive Data Table: Selected Biological Activities of Pyrazole Derivatives

Compound Class/DerivativeBiological ActivityKey Findings
1H-pyrazole-4-carboxylic acid ethyl estersChemotaxis InhibitionMost active compound showed IC₅₀ of 0.19–2 nM against fMLP-OMe induced neutrophil chemotaxis. nih.gov
1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazolesMonoamine Oxidase (MAO) InhibitionCompounds showed high activity against both MAO-A and MAO-B isoforms. nih.gov
5-(4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazoleAntitubercular ActivityDisplayed significant activity against M. tuberculosis H37Rv with a MIC value of 6.25 µg/mL. globalresearchonline.net
Pyrazole-4-carboxamide derivative (Compound 5c)Fungicidal ActivityExhibited 95.5% inhibition rate against Physalospora piricola at 50 µg/mL. jlu.edu.cn
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylatesNonlinear Optical PropertiesIdentified as potential candidates for optical limiting applications. researchgate.net

Structure Activity Relationship Sar Studies

Impact of Substituents on Pyrazole (B372694) Ring on Biological Activity

The substitution pattern on the pyrazole ring is a key determinant of the molecule's biological and chemical properties. researchgate.net The carbon atoms at positions 3, 4, and 5, and the nitrogen atom at position 1 are common sites for substitution with a variety of functional groups like alkyl, aryl, and halogens. researchgate.net These modifications allow for the fine-tuning of physicochemical properties such as hydrophobicity, electronic effects, and steric bulk, which in turn affect the compound's interaction with biological targets. researchgate.net

The phenyl group attached to the nitrogen atom of the pyrazole ring plays a critical role in the biological activity of these compounds. The nature of substituents on this phenyl ring can significantly alter the molecule's efficacy.

Research has shown that the physicochemical properties of substituents on the phenyl nucleus directly affect the anticancer activity of pyrazole derivatives. mdpi.com For instance, in a series of compounds tested for EGFR tyrosine kinase inhibition, the presence of a trifluoromethyl group at the para position of the phenyl ring resulted in the most potent anticancer activity. mdpi.com Similarly, SAR analysis of pyrazolyl–thiazole derivatives revealed that the electronic and steric properties of substituents on the phenyl ring influence their antimicrobial and antioxidant activities. rsc.org Electron-withdrawing groups like nitro (NO2) and halogens on the phenyl ring were found to significantly enhance antimicrobial activity. rsc.orgpharmatutor.org Specifically, compounds with 4-NO2, 2-OH, and 4-Cl substitutions on the phenyl ring at the 5-position of a pyrazoline ring showed increased analgesic, anti-inflammatory, and antimicrobial activities. pharmatutor.org

Table 1: Influence of Phenyl Ring Substituents on Biological Activity

Compound Series Substituent on Phenyl Ring Observed Biological Activity Reference
Pyrazole Derivatives para-Trifluoromethyl Potent anticancer (EGFR tyrosine kinase inhibition) mdpi.com
Pyrazolyl–thiazole Derivatives Electron-withdrawing groups (e.g., NO2, Cl, Br, F) Significant antimicrobial and antioxidant activity rsc.org

Methyl and trifluoromethyl groups are important substituents in the design of biologically active pyrazole derivatives. The trifluoromethyl (-CF3) group, in particular, is known to enhance biological activity and improve metabolic stability due to its high electronegativity and lipophilicity. mdpi.comresearchgate.net

Studies have highlighted the significance of the trifluoromethyl group in enhancing the anticancer properties of pyrazole compounds. A derivative featuring a trifluoromethyl group at the para position of the N1-phenyl ring demonstrated potent anticancer effects. mdpi.com Another compound, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline, showed optimal anti-inflammatory activity, comparable to standard drugs like diclofenac (B195802) sodium. nih.gov The presence of a methyl group on the pyrazole ring has also been noted for its contribution to the anticancer activity of certain pyrazole carbohydrazide (B1668358) derivatives against kidney cancer cell lines. nih.gov

The strategic placement of these groups is crucial. For example, the acid-catalyzed condensation of 2-trifluoroacetyl-1,3-indanedione with phenylhydrazine (B124118) yields a 3-trifluoromethyl fused-ring pyrazole as the sole regioisomer, a reaction influenced by the electrophilic character of the trifluoroacetyl group. mdpi.com

The ester group, a common feature in this class of compounds, significantly influences the molecule's properties and biological activity. Its position and any subsequent modifications are key areas of SAR studies.

The synthesis of pyrazole-5-carboxylates can be achieved through methods like the 1,3-dipolar cycloaddition of ethyl diazoacetate. mdpi.com Modifications of the ester group, for instance, by converting ethyl esters to methyl esters, can alter the compound's metabolic profile. Methyl esters may have a shorter half-life in biological systems compared to their ethyl counterparts, making them suitable as precursors for prodrugs that require rapid metabolic activation.

In a study on pyrazole-based lamellarin O analogues, a library of ethyl and methyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates was synthesized and evaluated for cytotoxicity against human colorectal cancer cell lines. nih.gov The results indicated that several of these ester derivatives were active in the low micromolar range, demonstrating the importance of this functional group in their anticancer potential. nih.gov

Halogenation is a common strategy in medicinal chemistry to enhance the biological potency of lead compounds. Halogens can influence lipophilicity, metabolic stability, and binding affinity. researchgate.net

In the context of pyrazole derivatives, halogenated compounds have shown significant biological activities. researchgate.net For example, derivatives bearing chlorine atoms have demonstrated good anti-inflammatory potency. mdpi.com A specific N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline derivative exhibited strong anti-inflammatory effects. nih.gov Another chloro-substituted derivative showed potent antiviral activity against a broad range of viruses. nih.gov

Furthermore, the antimicrobial activity of pyrazolyl–thiazole derivatives was found to be significantly influenced by the presence of electron-withdrawing groups, including halogens like chlorine, bromine, and fluorine, on the phenyl ring. rsc.org This suggests that halogenated derivatives of ethyl 1-phenyl-1H-pyrazole-4-carboxylate could possess enhanced therapeutic properties.

Table 2: Biological Relevance of Halogenated Pyrazole Derivatives

Halogen/Compound Type Biological Activity Reference
Chlorine-substituted derivatives Good anti-inflammatory potency mdpi.com
5-(4-chlorophenyl) derivative Optimal anti-inflammatory activity nih.gov
Chloro-substituted derivative Potent broad-spectrum antiviral activity nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazole derivatives, 2D and 3D-QSAR models have been developed to predict their potential as anticancer agents and enzyme inhibitors. nih.govnih.govacs.orgresearchgate.net

In one study, 2D-QSAR models were constructed for a series of 1H-pyrazole-1-carbothioamide derivatives to understand their inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase. nih.govacs.org The models, developed using methods like stepwise multiple linear regression (SW-MLR), indicated that the activity was highly influenced by adjacency distance matrix descriptors. nih.govacs.org Such models have proven useful in predicting the anticancer activity of newly synthesized pyrazole derivatives against various cancer cell lines, including skin, kidney, and prostate cancer. nih.gov

Similarly, 3D-QSAR modeling, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), has been applied to 1H-Pyrazole analogs as EGFR inhibitors. researchgate.net These studies provide insights into the steric and electrostatic field requirements for optimal activity, guiding the design of more potent inhibitors. researchgate.net

Molecular Docking Studies and Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand, such as a pyrazole derivative, and its protein target at the molecular level.

Docking studies have been performed for various pyrazole derivatives to elucidate their binding modes with several key protein targets implicated in diseases like cancer. These targets include receptor tyrosine kinases like VEGFR-2 and EGFR, as well as serine/threonine protein kinases such as Aurora A and CDK2. alrasheedcol.edu.iqnih.govresearchgate.net The results from these studies show that pyrazole derivatives can fit deeply within the binding pockets of these proteins, forming crucial interactions like hydrogen bonds. nih.govresearchgate.net

For instance, docking of 1H-pyrazole derivatives into the active site of EGFR kinase helped identify structural features necessary for biological activity and guided the design of new potent inhibitors. nih.govalrasheedcol.edu.iq In another study, docking was used to investigate the binding mode of pyrazole-containing compounds with acetylcholinesterase (AChE), a target for Alzheimer's disease therapy. researchgate.net These computational studies are invaluable for screening potential inhibitors and understanding the structural basis of their activity, thereby accelerating the drug discovery process. ijpbs.com

Binding Modes with Proteins and Enzymes

While specific detailed binding modes for this compound with a wide range of proteins are not extensively documented in publicly available literature, molecular docking studies on analogous pyrazole derivatives provide valuable insights into their potential interactions within protein active sites. These studies reveal that pyrazole derivatives can act as inhibitors for various enzymes, including kinases. researchgate.net

The binding of pyrazole-based compounds is often characterized by their ability to fit into hydrophobic pockets of enzyme active sites. The phenyl group at the N1 position of the pyrazole ring plays a crucial role in establishing these hydrophobic interactions. The planarity of the pyrazole ring and the orientation of the phenyl substituent are significant determinants of binding affinity. For instance, in a related compound, ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate, the pyrazole ring is nearly planar, and the phenyl ring is significantly inclined with respect to it, which can influence how the molecule fits into a binding site. nih.gov

Molecular modeling studies on various pyrazole derivatives have shown that they can dock deeply within the binding pockets of proteins like receptor tyrosine kinases and protein kinases. researchgate.net The interactions are typically a combination of hydrophobic interactions and hydrogen bonding.

Table 1: Predicted Physicochemical Properties of this compound Relevant to Protein Binding guidechem.com

PropertyValueImplication for Protein Binding
Molecular Weight216.24 g/mol Suitable for drug-likeness
Hydrogen Bond Acceptor Count3Potential for hydrogen bonding with protein residues
Rotatable Bond Count4Conformational flexibility to adapt to binding sites
Topological Polar Surface Area44.1 ŲInfluences membrane permeability and protein interactions
XLogP3-AA2.2Indicates moderate lipophilicity, favoring hydrophobic interactions

Hydrogen Bonding and π-π Interactions with Molecular Targets

The chemical structure of this compound offers several possibilities for forming non-covalent interactions with molecular targets, which are fundamental to its biological activity.

Hydrogen Bonding:

The this compound molecule has three hydrogen bond acceptors: the two nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the ethyl carboxylate group. guidechem.com These acceptors can form hydrogen bonds with suitable donor groups in a protein's active site, such as the amide protons of the peptide backbone or the side chains of amino acids like arginine, histidine, and lysine.

In crystal structures of related pyrazole derivatives, intermolecular C—H⋯O hydrogen bonds have been observed, where a hydrogen atom attached to a carbon atom interacts with an oxygen atom of a neighboring molecule. nih.govnih.gov This suggests that similar interactions could occur between the compound and its biological target. For example, the carbonyl oxygen of the ester group is a likely participant in such interactions.

π-π Interactions:

The presence of both a phenyl ring and a pyrazole ring in this compound makes it a prime candidate for engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding site. These interactions, where the electron clouds of the aromatic rings overlap, can significantly contribute to the binding affinity and stability of the ligand-protein complex.

Studies on analogous compounds have demonstrated the presence of π-π interactions between the pyrazole and phenyl rings of adjacent molecules in the crystal lattice. nih.gov For instance, in ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, a short distance between the centroids of the benzene (B151609) and pyrazole rings of neighboring molecules indicates the presence of π-π stacking. nih.govresearchgate.net This provides strong evidence that the phenyl and pyrazole rings of this compound can participate in similar stabilizing interactions with aromatic residues at a biological target. The relative orientation of the phenyl and pyrazole rings is an important factor in determining the strength and nature of these π-π interactions. manipal.edu

Table 2: Potential Non-Covalent Interactions of this compound

Type of InteractionStructural Feature InvolvedPotential Interacting Partner in Proteins
Hydrogen Bonding (Acceptor)Pyrazole Nitrogen atoms, Carbonyl OxygenAmino acid residues with N-H or O-H groups (e.g., Ser, Thr, Asn, Gln)
π-π StackingPhenyl ring, Pyrazole ringAromatic amino acid residues (e.g., Phe, Tyr, Trp)
Hydrophobic InteractionsPhenyl ring, Ethyl groupHydrophobic amino acid residues (e.g., Leu, Ile, Val, Ala)

Mechanisms of Action at the Molecular and Cellular Level

Interaction with Molecular Targets

The biological activity of pyrazole (B372694) derivatives stems from their ability to interact with various molecular targets, primarily proteins like enzymes and receptors. The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, can participate in hydrogen bonding and other non-covalent interactions within the binding sites of these target proteins. nih.gov

Molecular docking studies have shown that pyrazole derivatives can fit deeply within the binding pockets of several protein kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). nih.gov These interactions are stabilized by hydrogen bonds and van der Waals forces, positioning the pyrazole derivatives as potential inhibitors of these targets. nih.gov The substitutions on the phenyl and pyrazole rings significantly influence the binding affinity and selectivity for these molecular targets. nih.gov

Modulation of Enzyme Activity

The most extensively documented activity of pyrazole derivatives is the modulation of enzyme activity, particularly the inhibition of protein kinases. mdpi.com Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is implicated in diseases like cancer and inflammatory disorders. nih.govmdpi.com The pyrazole scaffold is a key component in a multitude of clinically evaluated kinase inhibitors. mdpi.com

Derivatives based on the pyrazole core have been shown to inhibit a wide array of kinases, including:

Serine/Threonine Kinases: Such as Aurora kinases (A and B), which are key regulators of mitosis, and Akt (Protein Kinase B), a central node in cell survival pathways. mdpi.comacs.orgmdpi.com

Tyrosine Kinases: Including both receptor tyrosine kinases like VEGFR-2 and non-receptor tyrosine kinases like JAK2 and Abl. nih.govacs.orgmdpi.com

Other Kinases: Such as Cyclin-Dependent Kinases (CDKs) that control the cell cycle, and p38α kinase, involved in stress and inflammatory responses. nih.govresearchgate.net

A molecular docking study on pyrazole derivatives predicted their potential as inhibitors for several key protein kinases, as detailed in the table below.

Target ProteinPDB CodePredicted Binding Energy (kJ/mol)
VEGFR-22QU5-10.09
Aurora A2W1G-8.57
CDK22VTO-10.35
Data derived from a molecular docking study on 1H-pyrazole derivatives. nih.gov

Influence on Cellular Signaling Pathways

By inhibiting specific kinases, pyrazole derivatives can profoundly influence the cellular signaling pathways they regulate. This targeted inhibition can disrupt pathological processes while potentially sparing normal cellular functions.

Key pathways influenced by pyrazole-based inhibitors include:

Cell Cycle Regulation: Inhibition of CDKs and Aurora kinases by pyrazole compounds can lead to cell cycle arrest, particularly at the G2/M phase, and induce apoptosis (programmed cell death) in cancer cells. nih.govmdpi.com

Angiogenesis Signaling: By targeting VEGFR-2, pyrazole derivatives can block the signaling cascade responsible for the formation of new blood vessels, a critical process for tumor growth and metastasis. nih.gov

JAK/STAT Pathway: Janus kinases (JAKs) are central to signaling from cytokine receptors. mdpi.com Pyrazole-based inhibitors like Ruxolitinib target JAK1 and JAK2, thereby modulating immune responses and cell proliferation, which is particularly relevant in myeloproliferative neoplasms and inflammatory diseases. nih.gov

PI3K/Akt Pathway: As a crucial pathway for cell survival and growth, its inhibition by pyrazole compounds like Afuresertib can suppress tumor progression. mdpi.commdpi.com

Inflammatory Pathways: A derivative of 5-amide-1H-pyrazole-3-carboxyl has been identified as a potent antagonist for the P2Y14 receptor, which is implicated in inflammatory responses. dovepress.com Furthermore, a pyrazole derivative has been reported as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. mdpi.com

Inhibition of Protein Tyrosine Kinases (PTKs)

Protein tyrosine kinases (PTKs) are a major class of enzymes targeted by pyrazole-based inhibitors. nih.gov PTKs play a critical role in cellular communication, and their aberrant activity is a hallmark of many cancers. nih.gov The pyrazole scaffold has been instrumental in the development of numerous PTK inhibitors. nih.govnih.gov

Notable examples of PTK-targeting, pyrazole-containing drugs and clinical candidates include:

Crizotinib: An inhibitor of ALK and ROS1 tyrosine kinases. nih.gov

Ruxolitinib: A selective inhibitor of the non-receptor tyrosine kinases JAK1 and JAK2. nih.gov

AT9283: A multi-targeted inhibitor with potent activity against Aurora kinases, JAK2, and the Abl tyrosine kinase (including the T315I mutant). acs.org

The table below lists several pyrazole-based inhibitors and their primary protein tyrosine kinase targets.

InhibitorPrimary PTK Target(s)
CrizotinibALK, ROS1
RuxolitinibJAK1, JAK2
AT9283JAK2, Abl(T315I)
ErdafitinibFGFR
AvapritinibKIT, PDGFRA
This table highlights the role of the pyrazole scaffold in clinically relevant PTK inhibitors. nih.govnih.govacs.orgmdpi.com

Impact on Cytoskeletal Dynamics (e.g., F-actin rise, pseudopod formation)

The cellular cytoskeleton, composed of protein filaments including F-actin and microtubules, is essential for maintaining cell shape, motility, and division. The regulation of cytoskeletal dynamics is heavily dependent on signaling pathways controlled by protein kinases.

While direct studies on the effect of ethyl 1-phenyl-1H-pyrazole-4-carboxylate on the cytoskeleton are limited, the inhibition of certain kinases by related pyrazole compounds suggests potential impacts. For instance, the Src family of tyrosine kinases, which can be targeted by kinase inhibitors, are known regulators of the actin cytoskeleton. ucsf.edu Inhibition of kinases like Glycogen Synthase Kinase 3 (GSK3) by pyrazole derivatives has also been shown to affect microtubule dynamics. mdpi.com Furthermore, some synthetic pyrazole derivatives have been observed to inhibit cancer cell migration, a process fundamentally dependent on cytoskeletal reorganization, including pseudopod formation and F-actin dynamics. researchgate.net The inhibition of Aurora kinases, key mitotic regulators, also indirectly impacts cytoskeletal organization during cell division. acs.org

Applications in Medicinal Chemistry and Drug Discovery

Lead Compound Identification and Optimization

A lead compound is a chemical structure that displays potential biological activity and serves as the foundation for developing new drugs through structural modifications. The ethyl 1-phenyl-1H-pyrazole-4-carboxylate scaffold is frequently employed as such a starting point. Researchers utilize this core structure to systematically synthesize a series of derivatives, aiming to enhance potency, selectivity, and pharmacokinetic properties.

The process of optimization involves modifying various positions on the pyrazole (B372694) ring and its substituents. For instance, studies have explored the introduction of different functional groups at the 5th position and on the N-1 phenyl ring of the pyrazole core to investigate their impact on biological activity. This systematic approach, known as establishing a Structure-Activity Relationship (SAR), is crucial for refining a lead compound into a viable drug candidate. One study synthesized a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters to explore how different substituents influence analgesic and anti-inflammatory effects. thieme-connect.com This iterative process of synthesis and biological testing allows medicinal chemists to identify derivatives with improved therapeutic profiles. thieme-connect.com

Development of Novel Therapeutic Agents

The structural framework of this compound is integral to the development of new therapeutic agents. By modifying this basic structure, scientists have created novel compounds with significant potential as analgesics, anti-inflammatory drugs, and anticancer agents.

Research has shown that tetra-substituted pyrazole derivatives, built upon this core, can yield potent analgesic and anti-inflammatory agents. thieme-connect.com In one study, various hydrazides were condensed with ketene (B1206846) dithioacetal to produce a series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates. researchgate.net Several of these compounds demonstrated significant analgesic and anti-inflammatory activities when compared to the standard drug, diclofenac (B195802) sodium, but with a potentially better safety profile regarding gastrointestinal side effects. thieme-connect.comresearchgate.net

The following table summarizes the findings of synthesized derivatives and their observed therapeutic actions.

Compound NameTherapeutic ActionResearch Findings
5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl esterAnti-inflammatoryShowed moderate anti-inflammatory activity in carrageenan-induced inflammation studies. thieme-connect.com
Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates (various derivatives)Analgesic, Anti-inflammatoryCertain derivatives exhibited significant activity in acetic acid writhing tests and carrageenan-induced paw edema tests, with a lower ulcerogenic index than diclofenac sodium. researchgate.net
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivativesAnticancerOne derivative was found to be the most potent in countering A549 (lung cancer) cell growth with an IC50 value of 26 µM. nih.gov

Targeting Specific Disease States

The versatility of the this compound scaffold allows for the design of molecules that target specific pathologies, most notably cancer and inflammatory conditions.

Anti-cancer Applications: The pyrazole core is a feature in numerous compounds investigated for their cytotoxic potential against various cancer cell lines. nih.gov For example, researchers have described ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives, with one compound showing notable potency against the A549 lung cancer cell line. nih.gov The ability to modify the substituents on the pyrazole ring allows for the fine-tuning of the molecule's properties to achieve better interaction with specific biological targets involved in cancer progression. nih.gov

Anti-inflammatory Applications: Nonsteroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many contain a pyrazole core. The search for new NSAIDs with fewer gastrointestinal side effects is a significant goal in medicinal chemistry. thieme-connect.com Derivatives of this compound have been synthesized and evaluated for their potential to act as safer anti-inflammatory agents. thieme-connect.comresearchgate.net For example, the compound 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester demonstrated moderate anti-inflammatory activity. thieme-connect.com

DNA-Encoded Small Molecule Library Screening

DNA-Encoded Library (DEL) technology is a powerful method in modern drug discovery that allows for the screening of massive collections of compounds against a biological target. vipergen.com This technology relies on synthesizing vast libraries where each unique small molecule is attached to a distinct DNA barcode that records its chemical structure. vipergen.com

The pyrazole scaffold is well-suited for inclusion in DELs due to its synthetic tractability and its status as a "privileged scaffold" — a core structure frequently found in bioactive compounds. rsc.org Recently, a highly specific and potent p38α kinase inhibitor was identified directly from a 12.6-million-member DNA-encoded library. researchgate.net The identified compound contained a 3-amino-1-phenyl-1H-pyrazole-4-carboxylic acid residue, a very close analog of the subject compound, highlighting the importance of this chemical framework in discovering novel protein binders through advanced screening techniques. researchgate.net The ability to incorporate scaffolds like this compound into these vast libraries significantly enhances the probability of discovering novel hits for challenging disease targets. rsc.org

Advanced Research Techniques and Methodologies for Study

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis and purification of ethyl 1-phenyl-1H-pyrazole-4-carboxylate and its analogues. Reverse-phase (RP) HPLC methods are commonly employed for these compounds. sielc.comsielc.com A typical method involves a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, often with an acid modifier like phosphoric acid to improve peak shape. sielc.comsielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is typically substituted with a volatile acid such as formic acid. sielc.comsielc.com

These HPLC methods are scalable and versatile, suitable not only for assessing the purity of a sample but also for preparative separation to isolate impurities or the main compound in larger quantities. sielc.com Furthermore, the technique is appropriate for pharmacokinetic studies, where it can be used to quantify the concentration of the compound in biological matrices. sielc.com

Table 1: HPLC Method Parameters for Related Pyrazole (B372694) Carboxylates

ParameterDetails
Technique Reverse-Phase (RP) HPLC
Stationary Phase Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS)
Applications Purity analysis, Preparative separation, Pharmacokinetic studies

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline compound. This technique has been successfully applied to several derivatives of this compound, providing invaluable insights into their molecular geometry, conformation, and intermolecular interactions. tandfonline.comtandfonline.comnih.gov

For instance, the analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate revealed that it crystallizes in the monoclinic system with the space group P21/c. tandfonline.comtandfonline.com The study of ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate showed that its pyrazole ring is essentially planar and is inclined at a significant angle to the phenyl ring. nih.gov These structural details, including bond lengths, bond angles, and stabilizing forces like C-H···O and C-H···π interactions, are crucial for understanding the compound's properties and for computational modeling. tandfonline.comtandfonline.comnih.gov

Table 2: Crystallographic Data for Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

ParameterValueReference
Chemical Formula C₁₃H₁₄N₂O₂ tandfonline.combohrium.com
Crystal System Monoclinic tandfonline.combohrium.com
Space Group P21/c tandfonline.combohrium.com
a (Å) 12.141(3) tandfonline.combohrium.com
b (Å) 13.934(4) tandfonline.combohrium.com
c (Å) 7.2777(18) tandfonline.combohrium.com
β (º) 97.816(14) tandfonline.combohrium.com
Z 4 tandfonline.combohrium.com

Computational Chemistry (e.g., DFT, Molecular Docking, QSAR)

Computational chemistry provides powerful tools to predict and interpret the properties of this compound and its derivatives, complementing experimental findings.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure and geometry of pyrazole derivatives. tandfonline.combohrium.com This method can accurately predict molecular geometries, vibrational frequencies (FT-IR), and electronic properties. bohrium.comresearchgate.net Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the compound's chemical reactivity and electronic transitions. bohrium.com Furthermore, Molecular Electrostatic Potential (MEP) analysis helps identify nucleophilic and electrophilic sites within the molecule. bohrium.com

Molecular Docking: This computational technique is employed to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor or enzyme. For pyrazole derivatives, molecular docking studies have been used to screen for potential inhibitors of various protein targets, including protein kinases like VEGFR-2 and CDK2, which are implicated in cancer. researchgate.netnih.gov These studies help elucidate the binding modes and key interactions, such as hydrogen bonds, that stabilize the ligand-protein complex, guiding the design of more potent therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org For pyrazolone (B3327878) derivatives, QSAR studies have been conducted to correlate computed molecular descriptors with their observed antimicrobial activities. ej-chem.org These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing molecular structures to enhance therapeutic efficacy.

In vitro and In vivo Biological Assays

The biological potential of this compound derivatives is assessed through a range of in vitro and in vivo assays.

In vitro Assays: These assays are fundamental for the initial screening of biological activity. Pyrazole derivatives have been extensively evaluated for their antimicrobial properties against a panel of pathogenic bacteria and fungi. acs.orgnih.gov Standard methods, such as the well diffusion method, are used to determine the zone of inhibition against various microbial strains, including Escherichia coli, Proteus mirabilis, Staphylococcus aureus, and Aspergillus niger. acs.orgnih.gov The results from these screenings help identify promising lead compounds for further development. nih.gov

In vivo Assays: Compounds that show significant activity in in vitro tests may be advanced to in vivo studies using animal models. The broader class of pyrazole compounds has been tested in rats to evaluate anti-inflammatory activity using models like the cotton pellet-induced granuloma test. nih.gov These assays provide crucial information on the compound's efficacy and behavior within a living organism.

Table 3: Summary of In Vitro Antimicrobial Screening of Related Pyrazolyl-Thiazole Derivatives

Compound IDTarget MicrobeActivity LevelReference
10g, 10h, 10i, 10j, 10o, 10tProteus mirabilisGood nih.gov
10q, 10u, 10y, 10zStaphylococcus aureusGood nih.gov
10g, 10q, 10r, 10s, 10abAspergillus nigerComparable to Ravuconazole nih.gov

Z-scan Technique for Optical Nonlinearity Studies

The Z-scan technique is a sensitive experimental method used to measure intensity-dependent nonlinear optical (NLO) properties, specifically nonlinear absorption and nonlinear refraction. researchgate.netucf.edu This technique has been applied to a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates to investigate their potential in photonics. researchgate.netrri.res.in

In a typical experiment, a solution of the compound is translated along the axis of a focused laser beam, and the change in transmittance through an aperture in the far field is measured. researchgate.net Studies on derivatives like ethyl 1-(2-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylate, using 5ns laser pulses at 532 nm, have demonstrated their nonlinear absorption properties. researchgate.net Such findings indicate that these pyrazole derivatives are promising candidates for optical limiting applications, which are crucial for protecting sensitive optical sensors and human eyes from intense laser radiation. researchgate.netrri.res.in

Future Research Directions and Translational Prospects

Exploration of Novel Synthetic Pathways

While classical methods for pyrazole (B372694) synthesis, such as the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, future research will focus on developing more efficient, regioselective, and environmentally friendly synthetic routes. mdpi.com The Vilsmeier-Haack reaction, for instance, has been effectively used to introduce formyl groups onto pyrazole rings, creating valuable intermediates for further functionalization. researchgate.netmdpi.com

Future synthetic explorations could include:

One-Pot, Multi-Component Reactions (MCRs): Designing MCRs to construct highly functionalized pyrazole derivatives from simple precursors in a single step, thereby improving atom economy and reducing waste. researchgate.net

Catalytic Methods: Investigating novel catalytic systems, including metal-based and organocatalysts, to achieve higher yields and regioselectivity in pyrazole ring formation and subsequent modifications. nih.gov

Flow Chemistry: Adapting existing synthetic protocols to continuous flow systems to enhance scalability, safety, and reproducibility, which is crucial for industrial-scale production.

Green Chemistry Approaches: Utilizing greener solvents (e.g., water, ethanol) and energy sources (e.g., microwave, ultrasound) to develop more sustainable synthetic pathways for pyrazole derivatives. nih.gov

A key starting material for many syntheses is ethyl benzoylacetate, which can be used to generate the core pyrazole structure. arabjchem.org The exploration of diverse hydrazine (B178648) derivatives in condensation reactions continues to be a fruitful avenue for creating libraries of novel N-substituted pyrazoles. arabjchem.orgrasayanjournal.co.in

Design and Synthesis of Advanced Pyrazole Derivatives with Enhanced Biological Activity

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate is an ideal scaffold for chemical modification to generate advanced derivatives with improved potency and selectivity. Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the pyrazole and phenyl rings can significantly influence biological activity. nih.gov

Future design strategies will likely focus on:

Hybrid Molecules: Creating hybrid compounds by linking the pyrazole core to other pharmacologically active heterocycles (e.g., indole, thiazole, oxadiazole) to develop agents with potentially synergistic or multi-target activities. mdpi.comrasayanjournal.co.in

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to optimize pharmacokinetic properties, such as metabolic stability and bioavailability. The pyrazole nucleus itself is often considered a stable heterocycle, making it a desirable core. nih.gov

Scaffold Decoration: Introducing a variety of substituents onto the N-phenyl ring and other positions of the pyrazole core to fine-tune interactions with specific biological targets. For example, research has shown that introducing bromo or carboxylic acid groups to the N-phenyl ring of the ethyl 5-phenyl-1H-pyrazole-4-carboxylate scaffold can lead to compounds with interesting nonlinear optical properties, suggesting that electronic modifications can yield diverse functionalities. arabjchem.orgmanipal.eduresearchgate.net

The following table summarizes examples of synthesized derivatives based on the ethyl-phenyl-pyrazole-carboxylate core and their investigated properties.

Derivative NameModification on Core StructureInvestigated PropertyReference
4-[4-(ethoxycarbonyl)-5-phenyl-1H-pyrazol-1-yl]benzoic acidAddition of a benzoic acid group to the N-phenyl ringNonlinear optical properties arabjchem.orgmanipal.eduresearchgate.net
ethyl 1-(2-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylateAddition of a bromine atom to the N-phenyl ringNonlinear optical properties arabjchem.orgmanipal.eduresearchgate.net
ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylateReplacement of N-phenyl with N-tert-butylCrystal structure analysis nih.gov

Comprehensive Pharmacological Profiling

The pyrazole scaffold is associated with a broad spectrum of pharmacological activities. globalresearchonline.net While much is known about the general class, a comprehensive profiling of derivatives stemming specifically from this compound is a critical future direction. This involves screening new derivatives against a wide array of biological targets to uncover novel therapeutic applications.

Key areas for future pharmacological investigation include:

Anticancer Activity: Pyrazole derivatives have been identified as potent inhibitors of various kinases (e.g., EGFR, CDK, BTK) and other targets involved in cancer progression. nih.gov Future work should involve screening new analogs against diverse cancer cell lines and identifying their specific molecular targets. researchgate.net

Anti-inflammatory and Analgesic Effects: Given the success of the pyrazole-containing drug Celecoxib, further exploration of new derivatives for their potential as selective COX-2 inhibitors or for activity against other inflammatory targets is warranted. nih.govnih.gov

Antimicrobial Activity: Screening for activity against a broad range of bacteria and fungi, including drug-resistant strains, remains a priority. nih.govmdpi.com

Neuropharmacological Activity: Investigating effects on the central nervous system, including potential anticonvulsant, antidepressant, or neuroprotective properties. globalresearchonline.netnih.gov

In-depth Mechanistic Investigations

To advance the development of promising candidates, it is essential to understand their mechanism of action at a molecular level. Future research must move beyond preliminary activity screening to detailed mechanistic studies.

This will involve:

Target Identification and Validation: Employing techniques such as proteomics, chemical biology probes, and genetic approaches to identify the specific protein targets of active compounds.

Enzymatic and Cellular Assays: Conducting detailed assays to quantify the inhibitory or modulatory effects of the compounds on their identified targets and associated signaling pathways. For example, pyrazole derivatives have been shown to inhibit haspin kinase and PI3 kinase, and future studies could quantify the IC50 values of new derivatives against these enzymes. nih.gov

Structural Biology: Using X-ray crystallography and NMR spectroscopy to determine the three-dimensional structures of active compounds bound to their biological targets. This provides crucial insights into the binding mode and facilitates rational drug design for improved affinity and selectivity.

Computational Modeling: Utilizing molecular docking and molecular dynamics simulations to predict how derivatives interact with target proteins, helping to explain observed SAR and guide the design of next-generation compounds. nih.gov

Preclinical and Clinical Development Potential

Derivatives that demonstrate high potency, selectivity, and a clear mechanism of action in vitro are candidates for preclinical development. The pyrazole scaffold's proven track record in approved drugs suggests a strong translational potential. nih.govrsc.org

The path forward includes:

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable characteristics for in vivo use. The metabolic stability of the pyrazole ring is a known advantage. nih.gov

In Vivo Efficacy Studies: Testing the most promising compounds in relevant animal models of disease (e.g., cancer xenograft models, inflammatory arthritis models) to confirm their therapeutic efficacy.

Translational Biomarker Development: Identifying biomarkers that can be used to monitor the biological effects of the drug candidates in preclinical models and, eventually, in human clinical trials.

The extensive body of research on pyrazoles indicates that a multitude of derivatives are currently in various stages of preclinical and clinical development. nih.gov By leveraging novel synthetic strategies, rational design, and in-depth pharmacological and mechanistic studies, derivatives of this compound are well-positioned to contribute to this pipeline and emerge as next-generation therapeutic agents.

Q & A

Q. Q1. What are the standard synthetic routes for ethyl 1-phenyl-1H-pyrazole-4-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The compound is commonly synthesized via cyclocondensation reactions. A foundational approach involves reacting ethyl acetoacetate, phenylhydrazine, and N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions, followed by hydrolysis to yield the pyrazole core . For direct synthesis, a metal-free annulation strategy using DMSO as a C1 source with enaminones and phenylhydrazine derivatives has been reported, achieving 40% yield under optimized conditions (VPET/VEA = 15:1 eluent). Key parameters for yield optimization include solvent polarity, stoichiometric ratios (e.g., 3:1 molar excess of ethyl 4-pyrazolecarboxylate), and reaction time (20 hours for complete conversion) .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR : Key markers include the pyrazole C4-carboxylate signal at δ ~162.8 ppm (13C) and the ethyl ester quartet at δ 4.34 ppm (1H, J = 7.2 Hz) .
  • IR Spectroscopy : Look for ester C=O stretching at ~1700 cm⁻¹ and pyrazole ring vibrations at 1500–1600 cm⁻¹ .
  • Mass Spectrometry : Confirm molecular ion peaks at m/z 230–241 (depending on substituents) using ESI-MS or GC-MS .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve contradictions between computational predictions and experimental spectral results?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is indispensable for validating molecular geometry. For instance, SC-XRD revealed that the phenyl ring at N1 of this compound adopts a near-perpendicular dihedral angle (~85°) relative to the pyrazole plane, explaining discrepancies in DFT-predicted torsional stability . Tools like Mercury CSD 2.0 enable packing similarity analysis and void visualization to assess lattice effects on spectral properties .

Q. Q4. What strategies are effective in addressing low reproducibility in biological activity assays for pyrazole derivatives?

Methodological Answer:

  • Dose-Response Calibration : Use standardized protocols (e.g., MIC assays for antimicrobial activity) with controls like ciprofloxacin .
  • Metabolic Stability Testing : Evaluate esterase-mediated hydrolysis of the ethyl carboxylate group using liver microsomes, as rapid hydrolysis can skew bioactivity results .
  • Structural Analog Screening : Compare activity profiles of derivatives (e.g., 5-cyano or 4-nitrobenzamido variants) to isolate pharmacophoric motifs .

Q. Q5. How can computational methods streamline reaction design for novel pyrazole derivatives?

Methodological Answer:

  • Reaction Path Search : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model cyclocondensation transition states and identify rate-limiting steps .
  • Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for new substitutions. ICReDD’s feedback loop integrates experimental data to refine computational predictions .

Data Contradiction and Validation

Q. Q6. How should researchers resolve discrepancies between observed NMR shifts and predicted electronic effects in substituted pyrazoles?

Methodological Answer:

  • Solvent/Tautomerism Analysis : Polar solvents (DMSO-d6 vs. CDCl3) can shift NH proton signals due to tautomeric equilibria. Use variable-temperature NMR to detect dynamic processes .
  • XRD Validation : Cross-reference NMR data with SC-XRD bond lengths. For example, the C4-carboxylate bond length (~1.21 Å) in XRD correlates with its deshielded 13C NMR signal .

Q. Q7. What experimental and computational tools are recommended for validating synthetic intermediates with structural ambiguity?

Methodological Answer:

  • 2D NMR (HSQC/HMBC) : Map heteronuclear correlations to confirm connectivity, particularly for regioisomeric pyrazole products .
  • Cambridge Structural Database (CSD) : Compare experimental XRD data with CSD entries (e.g., refcode XOYWIO) to identify common packing motifs or disorder patterns .

Methodological Optimization

Q. Q8. What are best practices for scaling up pyrazole carboxylate synthesis while maintaining purity?

Methodological Answer:

  • Continuous Flow Chemistry : Reduces side reactions (e.g., ester hydrolysis) by minimizing residence time at high temperatures .
  • Chromatography-Free Purification : Use acid-base extraction (e.g., 10% NaHCO3 wash) to isolate the ester from polar byproducts .

Q. Q9. How can researchers mitigate toxicity risks during handling of pyrazole intermediates?

Methodological Answer:

  • PPE Protocols : Use nitrile gloves, fume hoods, and closed systems to avoid dermal/airborne exposure, as some derivatives (e.g., 5-cyano analogs) exhibit acute oral toxicity (LD50 > 300 mg/kg) .
  • Waste Management : Neutralize acidic byproducts with CaCO3 before disposal to prevent environmental contamination .

Advanced Applications

Q. Q10. What role does this compound play in designing enzyme inhibitors?

Methodological Answer: The compound serves as a scaffold for acetylcholinesterase (AChE) and COX-2 inhibitors. Structure-activity relationship (SAR) studies involve:

  • Docking Simulations : AutoDock Vina to predict binding affinity at catalytic sites .
  • Bioisosteric Replacement : Substitute the phenyl group with heterocycles (e.g., thiophene) to modulate lipophilicity and target engagement .

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Reactant of Route 1
ethyl 1-phenyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-phenyl-1H-pyrazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.